molecular formula C13H13BO2 B13536549 (4-Methyl-2-phenylphenyl)boronic acid

(4-Methyl-2-phenylphenyl)boronic acid

Cat. No.: B13536549
M. Wt: 212.05 g/mol
InChI Key: SMEHKLQCVFXZQJ-UHFFFAOYSA-N
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Description

(4-Methyl-2-phenylphenyl)boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a methyl group and a phenyl group. The unique structure of this compound makes it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing (4-Methyl-2-phenylphenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate (B(OMe)3). This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .

Industrial Production Methods: In industrial settings, the synthesis of this compound is scaled up using similar methods but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions: (4-Methyl-2-phenylphenyl)boronic acid undergoes various types of reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

    Substitution: The boronic acid group can be substituted with other functional groups through various nucleophilic substitution reactions.

Common Reagents and Conditions:

    Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).

    Oxidizing Agents: Such as hydrogen peroxide (H2O2) for oxidation reactions.

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

    Phenols: Formed through oxidation reactions.

Scientific Research Applications

(4-Methyl-2-phenylphenyl)boronic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Methyl-2-phenylphenyl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:

Comparison with Similar Compounds

Uniqueness: (4-Methyl-2-phenylphenyl)boronic acid is unique due to its specific substitution pattern, which provides distinct steric and electronic properties. This makes it particularly useful in reactions where selectivity and reactivity are crucial.

Properties

Molecular Formula

C13H13BO2

Molecular Weight

212.05 g/mol

IUPAC Name

(4-methyl-2-phenylphenyl)boronic acid

InChI

InChI=1S/C13H13BO2/c1-10-7-8-13(14(15)16)12(9-10)11-5-3-2-4-6-11/h2-9,15-16H,1H3

InChI Key

SMEHKLQCVFXZQJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)C)C2=CC=CC=C2)(O)O

Origin of Product

United States

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